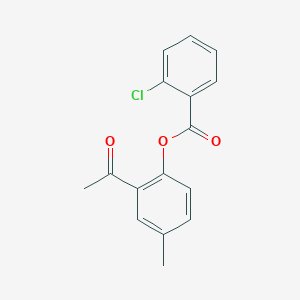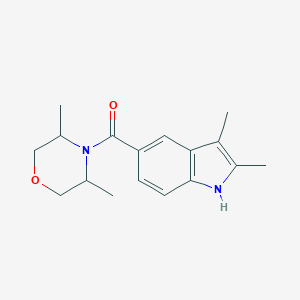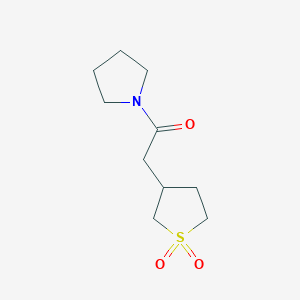
2-Acetyl-4-methylphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methylphenyl 2-chlorobenzoate (AMPCB) is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is used in various laboratory experiments due to its unique properties. AMPCB is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methylphenyl 2-chlorobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, which results in the inhibition of specific biochemical pathways.
Biochemical and Physiological Effects:
2-Acetyl-4-methylphenyl 2-chlorobenzoate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has also been found to have antitumor activity and has been used in the synthesis of several anticancer drugs.
Advantages and Limitations for Lab Experiments
2-Acetyl-4-methylphenyl 2-chlorobenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one of the limitations of 2-Acetyl-4-methylphenyl 2-chlorobenzoate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in scientific research. One of the areas of interest is the development of new drugs based on the structure of 2-Acetyl-4-methylphenyl 2-chlorobenzoate. Another area of interest is the investigation of the mechanism of action of 2-Acetyl-4-methylphenyl 2-chlorobenzoate, which could lead to the discovery of new biochemical pathways. Additionally, the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in the synthesis of other compounds could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 2-Acetyl-4-methylphenyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has several biochemical and physiological effects. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has been extensively used in scientific research and has several advantages for use in lab experiments. The future directions for the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in scientific research are numerous, and it is likely that this compound will continue to be an important tool in the field of scientific research.
Synthesis Methods
2-Acetyl-4-methylphenyl 2-chlorobenzoate is synthesized through a specific method that involves the reaction between 2-acetyl-4-methylphenol and 2-chlorobenzoic acid. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired product. The final product is purified through recrystallization, which results in the formation of white crystalline powder.
Scientific Research Applications
2-Acetyl-4-methylphenyl 2-chlorobenzoate has been extensively used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions and has been found to be useful in the synthesis of several other compounds. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has also been used as a starting material for the synthesis of various drugs.
properties
Product Name |
2-Acetyl-4-methylphenyl 2-chlorobenzoate |
|---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(2-acetyl-4-methylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-8-15(13(9-10)11(2)18)20-16(19)12-5-3-4-6-14(12)17/h3-9H,1-2H3 |
InChI Key |
LTJHZYVICGBVOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)


![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)



